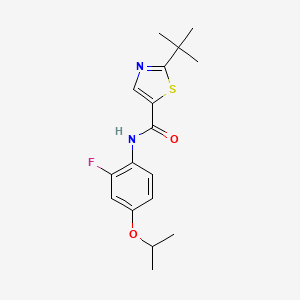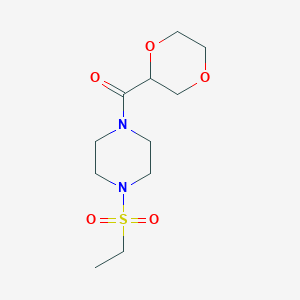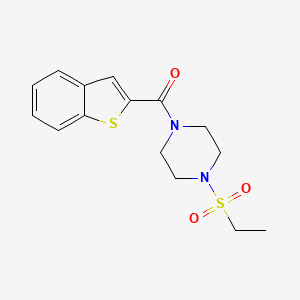
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as TAK-659 and is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) enzyme.
作用機序
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone works by inhibiting the SYK enzyme, which plays a crucial role in the activation of immune cells and the production of inflammatory mediators. By blocking SYK, the compound reduces inflammation and immune cell activation, which can help in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and immune cell activation in animal models. The compound has also demonstrated antitumor activity in preclinical studies, indicating its potential use in cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
One of the advantages of using (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments is its specificity for the SYK enzyme, which reduces off-target effects. However, the compound's limited solubility in water can make it challenging to use in certain experiments. Additionally, as with any new compound, further research is needed to determine its safety and efficacy.
将来の方向性
Several future directions for (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone research include:
1. Investigating its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
2. Studying its effects on different cancer types and determining its potential use in combination with other cancer treatments.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
This compound is a promising compound that has shown potential in the treatment of various diseases. Its specificity for the SYK enzyme and ability to reduce inflammation make it an attractive candidate for further research. However, more studies are needed to determine its full biochemical and physiological effects and to establish its safety and efficacy in humans.
合成法
The synthesis of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of 4-(4-aminopiperidin-1-yl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
科学的研究の応用
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SYK and reduce inflammation in animal models.
特性
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S2/c1-2-18(15,16)13-5-3-12(4-6-13)9(14)8-7-17-11-10-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJSKKCQIWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)